molecular formula C15H14N2O3S B2994298 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2034405-04-2

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2994298
CAS No.: 2034405-04-2
M. Wt: 302.35
InChI Key: OQGRAANPPZOEEI-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This hybrid compound features a 5-methyl-1,2-oxazole-3-carboxamide core linked to a benzothiophene moiety via a hydroxyethyl spacer. The structural combination of these heterocyclic systems is often explored for developing novel bioactive molecules, as similar scaffolds are investigated for their potential interaction with neurological targets . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a lead compound in structure-activity relationship (SAR) studies. Its defined molecular structure allows for precise investigation into the role of the benzothiophene and oxazole groups in biological activity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-6-12(17-20-9)15(19)16-7-13(18)11-8-21-14-5-3-2-4-10(11)14/h2-6,8,13,18H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRAANPPZOEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity . The oxazole ring may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its benzothiophene core and hydroxyethyl linker. Below is a comparative analysis with analogous molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Relevance/Data Source
N-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide C13H16N2O4S 296.34 Thiophene ring, hydroxyethoxy linker Research-grade compound; no explicit bioactivity reported
N-[4-(2,4-Dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide (32) C19H16Cl2N2O4 407.25 Dichlorophenoxy group, methoxybenzyl linker Synthesized for enoyl-ACP reductase inhibition; purity: 95.1%
N-[4-(2,4-Dichlorophenoxy)-3-hydroxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide (33) C18H14Cl2N2O4 393.22 Dichlorophenoxy group, hydroxybenzyl linker Higher purity (99.7%) than 32; potential enhanced solubility
N-[1-(2-Hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide C13H12N4O3S 304.3 Pyrazole ring, thiophene substituent Fragment-screened for oxidoreductase targeting; crystallographic data available
5-(Methoxymethyl)-1,2-oxazole-3-carboxamide C6H8N2O3 156.14 Methoxymethyl group on oxazole Minimalistic analog; foundational for SAR studies

Key Observations

Heterocyclic Core Variations :

  • The benzothiophene group in the target compound distinguishes it from thiophene () or pyrazole ()-containing analogs. Benzothiophene’s larger aromatic system may enhance lipophilicity and π-π stacking interactions compared to thiophene .
  • The 5-methyl-1,2-oxazole-3-carboxamide moiety is conserved across analogs, suggesting its critical role in binding (e.g., hydrogen bonding via the carboxamide) .

Linker Modifications :

  • The hydroxyethyl linker in the target compound contrasts with the methoxybenzyl () or hydroxyethoxy () linkers. Hydroxy groups may improve solubility but reduce metabolic stability compared to ether or alkyl chains .

The target compound’s benzothiophene may mimic this behavior . The pyrazole-containing analog () was studied in crystallographic screens, highlighting the oxazole-carboxamide’s versatility in fragment-based drug design .

Synthetic Accessibility :

  • Compounds like 32 and 33 () were synthesized via LiAlH4-mediated reductions and chromatographic purification, achieving >95% purity. Similar protocols may apply to the target compound .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has drawn considerable attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiophene moiety, a hydroxyethyl group, and an oxazole ring. Its molecular formula is C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S, and it has a molecular weight of approximately 305.36 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which are critical for its activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer proliferation.
  • Receptor Modulation : It could interact with various receptors, affecting signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The hydroxyethyl group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzothiophene have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.

Cell Line IC50 (μM) Reference
MCF-715.5
A54922.0
PC318.7

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary screenings against common bacterial strains such as Escherichia coli and Bacillus subtilis revealed varying degrees of activity:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli32 μg/mL
B. subtilis16 μg/mL

Case Studies

Study 1: Anticancer Activity in B16F10 Cells

In a study examining the effects of the compound on B16F10 melanoma cells, treatment with varying concentrations (0, 1, 2, and 5 μM) over 48 hours demonstrated that the compound did not exhibit significant cytotoxicity at lower concentrations but showed moderate effects at higher doses.

Study 2: Tyrosinase Inhibition

Another investigation focused on the inhibition of tyrosinase activity, an important enzyme in melanin synthesis. Compounds structurally related to this compound exhibited IC50 values indicating strong inhibitory potential against tyrosinase, suggesting possible applications in skin whitening formulations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide, and how can reaction yields be improved?

  • Methodology :

  • Reductive Amination : Use LiAlH₄ in anhydrous ether to reduce nitriles to amines, followed by coupling with 5-methylisoxazole-3-carboxylic acid derivatives. Reaction conditions (e.g., 0°C initial cooling, gradual warming to room temperature) are critical for minimizing side reactions .
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final product with >99% purity. For intermediates, silica gel thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is effective .
    • Yield Optimization : Scale reactions to ≤2 mmol to avoid steric hindrance. Use stoichiometric excess (1.2–1.5 eq) of carboxylic acid derivatives to drive coupling reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Key Techniques :

TechniqueApplicationExample Data
¹H/¹³C NMR Confirm regiochemistry of benzothiophene and isoxazole moietiesδ 10.19 (br s, 1H, NH), 6.54 (s, 1H, isoxazole CH)
HPLC Assess purity (>99% for biological assays)Retention time: 12.3 min (C18, 60% acetonitrile)
HRMS Verify molecular formula[M+H]⁺ calcd. 393.0403, found 393.0406

Q. How can initial bioactivity screening be designed to evaluate this compound’s pharmacological potential?

  • Assay Design :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to structural analogs like N-(2-phenylthiazolidinone) derivatives, which show sub-µM activity .
  • Anti-inflammatory Potential : Measure TNF-α inhibition in LPS-stimulated macrophages. Isoxazole-carboxamides often exhibit IC₅₀ < 10 µM .

Advanced Research Questions

Q. What structural modifications enhance target selectivity in isoxazole-benzothiophene hybrids?

  • SAR Insights :

  • Benzothiophene Substitution : Introducing electron-withdrawing groups (e.g., Cl at the 4-position) improves binding to enzymes like DNA polymerase (docking scores: −9.2 kcal/mol) .
  • Hydroxyethyl Linker : Replacement with a methylene group reduces metabolic hydrolysis but decreases solubility. Enantiomeric resolution (e.g., chiral HPLC) may separate active isomers .

Q. How can molecular docking and dynamics studies elucidate interactions with viral targets (e.g., monkeypox DNA polymerase)?

  • Protocol :

  • Docking : Use AutoDock Vina with PDB 4QXD. The hydroxyethyl group forms hydrogen bonds with Asp623, while the benzothiophene engages in π-π stacking with Tyr671 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD < 2 Å over 80 ns indicates robust target engagement .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Strategies :

  • Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms). Prodrug activation (e.g., esterase-mediated hydrolysis to 5-methylisoxazole-3-carboxylic acid) may explain discrepancies .
  • Pharmacokinetics : Perform LC-MS/MS plasma profiling. Low oral bioavailability (<20%) may necessitate formulation adjustments (e.g., PEGylation) .

Q. What mechanisms underlie the compound’s prodrug activation, and how can this be leveraged for targeted delivery?

  • Findings :

  • Esterase Activation : Porcine liver esterase hydrolyzes the hydroxyethyl group, releasing the active metabolite (5-methylisoxazole-3-carboxylic acid) with t₁/₂ = 45 min .
  • Targeting : Conjugate with folate or RGD peptides via the carboxamide group to enhance tumor-specific uptake .

Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?

  • Stability Profile :

ConditionStabilityDegradation Products
pH 7.4 (PBS)Stable for >30 daysNone detected
pH < 5Rapid hydrolysis (t₁/₂ = 2 h)1-Benzothiophen-3-yl ethanol
  • Storage : Lyophilize and store at −80°C under argon to prevent oxidation .

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